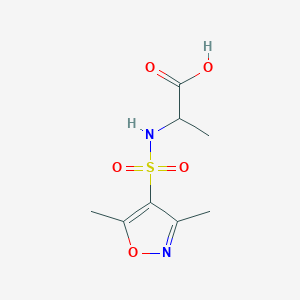

2-(Dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

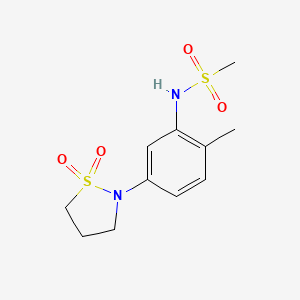

2-(Dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid is a chemical compound with the CAS Number: 855742-23-3 . It has a molecular weight of 234.23 . The IUPAC name for this compound is {[(3,5-dimethyl-4-isoxazolyl)sulfonyl]amino}acetic acid . This compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O5S/c1-4-7(5(2)14-9-4)15(12,13)8-3-6(10)11/h8H,3H2,1-2H3,(H,10,11) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The melting point of this compound is 115-116 degrees Celsius . The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Evaluation

- Synthesis of Heterocyclic Compounds: Researchers have focused on synthesizing novel heterocyclic compounds containing a sulfonamido moiety, aiming to create potent antibacterial agents. The process involves reacting precursors with active methylene compounds, resulting in the formation of pyran, pyridine, and pyridazine derivatives, among others. These new compounds demonstrated significant antibacterial activities in testing (Azab, Youssef, & El-Bordany, 2013).

Chemical Synthesis Techniques

- Bohlmann-Rahtz Heteroannulation Reactions: One study described the synthesis of dimethyl sulfomycinamate, a derivative of the sulfomycin family of antibiotics, using a Bohlmann-Rahtz heteroannulation reaction. This complex synthesis involves several steps and is significant for producing compounds with potential pharmaceutical applications (Bagley et al., 2005).

Functional Modification of Polymers

- Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels: Research has been conducted on modifying radiation-induced hydrogels through condensation reactions with various amines, including compounds like 2-aminothiazole. These modified polymers have shown increased swelling and improved thermal stability, indicating potential applications in medical fields (Aly & El-Mohdy, 2015).

Antimicrobial Activity

- Novel Thiourea, Hydrazine, and Fused Pyrimidine Derivatives: A study explored the antimicrobial activity of new thiourea, hydrazine, and fused pyrimidine derivatives, focusing on compounds with sulfonamido moieties. These compounds have shown potential as effective antimicrobial agents (El-Gaby, Micky, Taha, & El-Sharief, 2002).

Safety and Hazards

The safety information for 2-(Dimethyl-1,2-oxazole-4-sulfonamido)propanoic acid suggests that it should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . The compound should not be subjected to grinding, shock, or friction . It is also recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Eigenschaften

IUPAC Name |

2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O5S/c1-4-7(6(3)15-9-4)16(13,14)10-5(2)8(11)12/h5,10H,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEJTOKQYQKNEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2450571.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2450578.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2450579.png)

![4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2450581.png)

![4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine](/img/structure/B2450584.png)

![(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B2450585.png)

![N-[4-(1-acetyl-5-quinoxalin-6-yl-2-pyrazolin-3-yl)phenyl]acetamide](/img/structure/B2450589.png)

![1-(2,5-dimethoxyphenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2450594.png)